molecular formula C20H21N7O7.Ca B1139151 Levoleucovorin calcium CAS No. 80433-71-2

Levoleucovorin calcium

Katalognummer B1139151
CAS-Nummer: 80433-71-2
Molekulargewicht: 511.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levoleucovorin calcium is a synthetic form of folinic acid, also known as leucovorin or citrovorum factor, which is used in medical applications to reduce the toxic effects of certain drugs, such as methotrexate. It is also used to enhance the effectiveness of certain cancer treatments, such as 5-fluorouracil and capecitabine. Levoleucovorin calcium is a water-soluble vitamin-like compound that is used to enhance the effects of certain anticancer drugs, by providing a source of folinic acid in the body.

Wissenschaftliche Forschungsanwendungen

Rescue Therapy After High-Dose Methotrexate for Osteosarcoma

Levoleucovorin calcium is used as a rescue therapy following the use of high-dose methotrexate in the treatment of osteosarcoma . Methotrexate is a folic acid antagonist that inhibits the enzyme dihydrofolate reductase (DHFR), disrupting the pathway required for the synthesis of nucleic acids and amino acids. This results in a buildup of toxic substances that cause numerous adverse side effects . Levoleucovorin, being an analog of tetrahydrofolate (THF), can bypass DHFR reduction and act as a cellular replacement for the co-factor THF, thereby preventing these toxic side effects .

Reducing Toxic Effects of Folate Analogs

Levoleucovorin is used to reduce the toxic effects of folate analogs . Folate analogs are a group of drugs that inhibit the actions of folic acid, a vitamin that is essential for the body to make DNA and other genetic material. By providing the body with a form of folic acid that these drugs cannot inhibit, levoleucovorin helps to prevent harmful effects on normal cells .

Treatment of Advanced Metastatic Colorectal Cancer

Levoleucovorin is used in combination with 5-fluorouracil in the palliative treatment of patients with advanced metastatic colorectal cancer . In this context, palliative treatment is aimed at relieving symptoms and improving quality of life, rather than curing the disease .

Counteracting Inadvertent Overdosage of Folic Acid Antagonists

Levoleucovorin is indicated for reducing the toxic effects of inadvertent overdosage with methotrexate or other folic acid antagonists . In case of an inadvertent methotrexate overdosage, the recommended dosage of levoleucovorin is 7.5 mg, administered every six hours until the patient’s serum methotrexate level is less than 10 −8 M .

Preventing Side Effects of High-Dose Methotrexate Therapy

In clinical trials, the most common adverse events in patients who received levoleucovorin after high-dose methotrexate therapy were vomiting, stomatitis, and nausea . Levoleucovorin can help prevent these side effects .

Potential Allergic Reactions

Postmarketing reports of adverse events in patients treated with levoleucovorin include cases of itching, rash, difficulty breathing, temperature change, shivering, and possible allergic reactions . While these are not direct applications of the drug, they are important considerations in its use and further research.

Wirkmechanismus

Target of Action

Levoleucovorin calcium, a folate analog, primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of purines, pyrimidines, and methionine, which are essential for DNA and protein synthesis .

Mode of Action

Levoleucovorin calcium acts as a cellular replacement for the co-factor tetrahydrofolate (THF) . It bypasses the DHFR reduction process, which is inhibited by folic acid antagonists like methotrexate . This allows it to counteract the toxic effects of such antagonists .

Biochemical Pathways

The primary biochemical pathway affected by levoleucovorin calcium is the de novo synthesis of nucleic acids and amino acids . This pathway is disrupted when high-dose methotrexate is used for cancer therapy . Methotrexate inhibits DHFR, preventing the formation of DHF and THF, leading to a deficiency of coenzymes and a buildup of toxic substances . Levoleucovorin calcium, being an analog of THF, can bypass this inhibition and restore the pathway .

Pharmacokinetics

Levoleucovorin calcium is well absorbed and is metabolized in the intestinal mucosa and liver to the active form, 5-methyl-tetrahydrofolate (5MTHF) . It is primarily excreted in urine . The time to peak concentration is approximately 2 hours for oral administration and 10 minutes for IV administration . The elimination half-life is about 4 to 8 hours .

Result of Action

The primary result of levoleucovorin calcium’s action is the prevention of the toxic side effects of methotrexate therapy . By acting as a cellular replacement for THF, it prevents the buildup of toxic substances that result from the inhibition of DHFR . This makes it effective as a rescue therapy following high-dose methotrexate treatment .

Action Environment

The action of levoleucovorin calcium can be influenced by environmental factors. This is to prevent potential complications associated with hypercalcemia .

Eigenschaften

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAALJSMIVURS-QNTKWALQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21CaN7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045564
Record name Calcium (6S)-folinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levoleucovorin calcium

CAS RN

80433-71-2
Record name Calcium (6S)-folinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOLEUCOVORIN CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/778XL6VBS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.